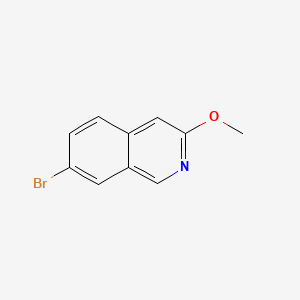

7-Bromo-3-methoxyisoquinoline

Overview

Description

7-Bromo-3-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is also known by the synonyms 7-Bromo-3-methoxy-2-azanaphthalene and Isoquinoline, 7-bromo-3-methoxy .

Synthesis Analysis

The synthesis of this compound can be achieved from 7-Bromo-3-chloroisoquinoline and Sodium Methoxide . The reaction conditions involve heating the mixture in diethylene glycol dimethyl ether at 150°C for 1 hour .Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the 7th carbon of the isoquinoline ring and a methoxy group (-OCH3) attached to the 3rd carbon . The average mass of the molecule is 238.081 Da and the monoisotopic mass is 236.978912 Da .Scientific Research Applications

Synthesis of Bromoisoquinolines : 7-Bromo-3-methoxyisoquinoline is used in the synthesis of bromoisoquinolines and related compounds. For instance, the synthesis of 8-bromoisoquinolines, including this compound derivatives, has been achieved through modifications of established ring synthesis methods (Armengol, Helliwell, & Joule, 2000).

Cytotoxic Evaluation in Cancer Research : Compounds derived from this compound have been evaluated for their cytotoxic activity. A study synthesized various aminoquinones related to marine isoquinolinequinones, including derivatives of this compound, and evaluated their cytotoxic activity against several human cancer cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Antibacterial Activities : Certain derivatives of this compound, such as bisisoquinolinium salts, have shown significant antibacterial activities. This highlights their potential in the development of new antibacterial agents (Collier, Potter, & Taylor, 1953).

Antitumor Activity : Methoxy-indoloisoquinolines, which can be synthesized from this compound derivatives, have demonstrated antitumor activity in vitro. These compounds have been tested for cytostatic activity against leukemia and breast tumor cells (Ambros, Angerer, & Wiegrebe, 1988).

Radiation Sensitization in Breast Cancer : A study investigated the use of a tetrahydroisoquinoline derivative, structurally related to this compound, as a pre-treatment to sensitize breast cancer cells to radiation. This approach showed increased cytotoxicity and DNA damage in cancer cells (Hargrave et al., 2022).

Synthesis of Heterocyclic Compounds : this compound plays a role in the synthesis of various heterocyclic compounds, which are pivotal in drug development and the creation of novel medicinal compounds (Fredriksson & Stone-Elander, 2002).

Safety and Hazards

The safety data sheet for 7-Bromo-3-methoxyisoquinoline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name |

7-bromo-3-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOPCILVZYFPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)

![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)